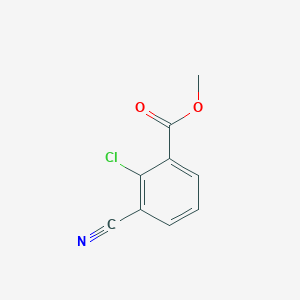

Methyl 2-chloro-3-cyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

methyl 2-chloro-3-cyanobenzoate |

InChI |

InChI=1S/C9H6ClNO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3 |

InChI Key |

WZWHHBVVLJVWCM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1Cl)C#N |

Origin of Product |

United States |

Significance of Substituted Benzoate Esters in Contemporary Organic Chemistry

Substituted benzoate (B1203000) esters are a critical class of compounds in modern organic chemistry, serving as fundamental building blocks for a diverse range of molecules. numberanalytics.com The ester functional group itself is a key feature, as it can be readily converted into other functionalities such as carboxylic acids, amides, or alcohols through reactions like hydrolysis or reduction. libretexts.org This versatility makes benzoate esters valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The true power of substituted benzoate esters lies in the variety of substituents that can be attached to the aromatic ring. These groups can modulate the electronic properties and reactivity of the molecule, enabling chemists to fine-tune its characteristics for specific applications. For instance, electron-withdrawing or electron-donating groups can influence the molecule's biological activity or its performance in electronic devices. acs.org Furthermore, the position of these substituents can direct subsequent chemical reactions to specific sites on the ring, a crucial aspect for achieving high efficiency and selectivity in complex syntheses. The ability to control these factors makes substituted benzoate esters indispensable tools in the creation of novel and complex molecules. numberanalytics.com

Contextualizing Halogenated and Nitrile Substituted Aromatics in Synthetic Applications

The presence of both a halogen and a nitrile group on an aromatic ring, as seen in Methyl 2-chloro-3-cyanobenzoate, imparts a unique and highly valuable reactivity profile. Both halogenated and nitrile-substituted aromatic compounds are mainstays of modern synthetic chemistry due to their wide-ranging applications.

Halogenated aromatic compounds are widely used as solvents and crucial intermediates in the synthesis of a vast array of chemicals. iloencyclopaedia.orgncert.nic.in Their primary utility lies in their ability to participate in transition-metal-catalyzed cross-coupling reactions. The carbon-halogen bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern molecular construction. This makes them essential for building complex molecular frameworks from simpler starting materials. nih.gov

Aromatic nitriles are also of great importance in organic synthesis. numberanalytics.com The nitrile group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. numberanalytics.com It is also a versatile functional group that can be converted into other important moieties, such as carboxylic acids, amides, or amines, through reactions like hydrolysis or reduction. orgsyn.org This transformative potential makes aromatic nitriles key precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals and biologically active molecules. numberanalytics.comnumberanalytics.com

Overview of Research Trajectories for Methyl 2 Chloro 3 Cyanobenzoate and Structural Analogues

Elucidation of Esterification Reaction Mechanisms

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-chloro-3-cyanobenzoic acid, with methanol (B129727). This reaction is a classic example of Fischer-Speier esterification, which is catalyzed by a strong acid. libretexts.org The generally accepted mechanism for this reaction is a reversible process that proceeds through several key steps. libretexts.orgmasterorganicchemistry.com

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This is followed by a series of proton transfer steps, resulting in the formation of a good leaving group, water. masterorganicchemistry.com Finally, the elimination of a water molecule and deprotonation of the resulting oxonium ion yields the ester, this compound, and regenerates the acid catalyst. youtube.com

The equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction towards the product side. libretexts.orgtcu.edu This is commonly achieved by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus. masterorganicchemistry.comtcu.edu

The rate of esterification of substituted benzoic acids is influenced by the nature and position of the substituents on the aromatic ring. For ortho-substituted benzoic acids, such as 2-chloro-3-cyanobenzoic acid, steric hindrance can play a significant role. rsc.org However, studies on the acid-catalyzed esterification of ortho-substituted benzoic acids have shown that all ortho-substituents studied (except for the very bulky t-butyl group) actually increase the rate of reaction relative to the parent benzoic acid. rsc.org This phenomenon is attributed to a combination of electronic and steric effects that influence both the enthalpy and entropy of activation for the reaction. rsc.org

Several catalysts have been investigated to improve the efficiency of the esterification of substituted benzoic acids. These include traditional mineral acids like sulfuric acid and p-toluenesulfonic acid, as well as solid acid catalysts. rsc.orgijstr.org For instance, phosphoric acid-modified Montmorillonite K-10 clay has been shown to be an effective and reusable catalyst for the esterification of both electron-donating and electron-withdrawing group-substituted benzoic acids under solvent-free conditions. ijstr.orgepa.gov

Nucleophilic Substitution Reactions at the Aromatic Ring

The aromatic ring of this compound is substituted with three groups: a chloro group, a cyano group, and a methyl ester group. These substituents significantly influence the reactivity of the ring towards nucleophilic attack.

Reactivity of Chloro and Cyano Groups Towards Nucleophiles

Both the chloro and cyano groups are electron-withdrawing groups, which activate the aromatic ring towards nucleophilic aromatic substitution (SNAAr). However, their reactivity and the position of nucleophilic attack depend on the reaction conditions and the nature of the nucleophile.

The chloro group is a good leaving group in nucleophilic aromatic substitution reactions. The cyano group, while strongly electron-withdrawing, is generally a poor leaving group in such reactions. Therefore, nucleophilic attack is more likely to occur at the carbon atom bearing the chloro substituent.

The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. In this compound, the chloro group is at position 2, the cyano group at position 3, and the ester group at position 1. The combined electron-withdrawing effects of these groups make the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.

Influence of Substituent Electronic Effects on Electrophilicity

The electrophilicity of the aromatic ring in this compound is a consequence of the interplay of the electronic effects of its three substituents.

Chloro Group: The chloro group exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to the high electronegativity of the chlorine atom. It also has a weakly electron-donating resonance effect (+R effect) due to the presence of lone pairs of electrons on the chlorine atom. The inductive effect is generally stronger than the resonance effect, making the chloro group a net electron-withdrawing group and an ortho, para-director in electrophilic aromatic substitution, but an activator for nucleophilic aromatic substitution.

Cyano Group: The cyano group is a strongly electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-R). The nitrogen atom is more electronegative than the carbon atom, leading to a strong dipole moment. The triple bond can also participate in resonance, withdrawing electron density from the aromatic ring. This makes the cyano group a powerful deactivator for electrophilic substitution and a strong activator for nucleophilic substitution, particularly at the ortho and para positions.

Methyl Ester Group (-COOCH3): The methyl ester group is also electron-withdrawing, primarily through its resonance effect (-R). The carbonyl group can withdraw electron density from the aromatic ring. It also has a weaker inductive electron-withdrawing effect (-I).

The combined effect of these three electron-withdrawing groups significantly increases the electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic attack. The most likely site for nucleophilic aromatic substitution would be the carbon atom attached to the chlorine atom, as chlorine is the best leaving group among the substituents.

Investigations of Reduction and Cyclization Pathways

The functional groups present in this compound, namely the cyano and ester groups, can undergo various reduction reactions. The cyano group can be reduced to a primary amine (-CH2NH2) or an aldehyde (-CHO) under different reaction conditions. The ester group can be reduced to a primary alcohol (-CH2OH).

Furthermore, the presence of ortho-substituents in this compound makes it a suitable precursor for intramolecular cyclization reactions to form heterocyclic compounds. For instance, reductive cyclization of related ortho-nitrobenzonitriles is a known method for the synthesis of indazoles. Similarly, appropriate manipulation of the functional groups in this compound could lead to the formation of various heterocyclic ring systems, which are common structural motifs in many biologically active molecules.

Catalysis in Transformations of this compound and Related Compounds

Catalysis plays a crucial role in the efficient and selective transformation of this compound and its analogues. As discussed in the esterification section, acid catalysts are essential for its synthesis. ijstr.org

In nucleophilic substitution reactions, phase-transfer catalysts can be employed to facilitate the reaction between the organic substrate and an inorganic nucleophile, which are often immiscible. google.com For example, a patent describes the use of a phase-transfer catalyst in a nucleophilic substitution reaction of 3-chloromethyl benzoic acid methyl esters. google.com

For reduction reactions, various metal catalysts are commonly used. For example, the catalytic hydrogenation of the cyano group can be achieved using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, allowing for the formation of either the amine or the aldehyde.

Catalysis is also central to cyclization reactions. Many cyclization pathways are catalyzed by transition metals, such as palladium, copper, or rhodium. These catalysts can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the construction of complex heterocyclic structures.

Advanced Spectroscopic Characterization for Mechanistic Insights

Advanced spectroscopic techniques are indispensable for the unambiguous identification of this compound and for gaining insights into its electronic structure and reactivity, which are crucial for mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration values can be used to confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, key absorptions would be expected for the C≡N stretch of the cyano group, the C=O stretch of the ester group, and the C-Cl stretch.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. This data is essential for confirming the molecular formula and can provide clues about the structure of the molecule.

By analyzing the spectroscopic data of reactants, intermediates, and products, chemists can deduce the mechanistic pathways of the reactions involving this compound. For example, the disappearance of the characteristic IR absorption of the cyano group and the appearance of a new absorption for an amine group would provide strong evidence for the reduction of the nitrile. Similarly, changes in the NMR spectra can be used to monitor the progress of a reaction and identify the formation of new chemical bonds.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H6ClNO2 |

| Molecular Weight | 195.605 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Table 1. Physical and Chemical Properties of this compound. chemsynthesis.com

Nuclear Magnetic Resonance (NMR) Studies for Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the context of this compound, NMR is critical for confirming its synthesis and purity. By analyzing the NMR spectra of reactants and comparing them to the product, chemists can monitor the progress of a reaction. For instance, in the synthesis of a benzoate (B1203000) ester, the disappearance of the carboxylic acid proton signal in ¹H NMR and the appearance of a new signal corresponding to the methyl ester protons would indicate a successful reaction.

Table 1: Representative ¹H NMR Data for Analogous Benzoate Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity | Reference |

|---|---|---|---|

| Methyl 2-cyanobenzoate | - | 8.02–7.97 (m, 2H), 7.47 (d, J=7.4 Hz, 1H), 7.39–7.32 (m, 2H), 3.83 (s, 3H) | rsc.org |

| Methyl 3-chlorobenzoate | CDCl₃ | 7.97 (s, 1H), 7.90 (d, J=7.6 Hz, 1H), 7.48–7.45 (m, 1H), 7.38–7.30 (m, 1H), 3.89 (s, 3H) | rsc.org |

Table 2: Representative ¹³C NMR Data for Analogous Benzoate Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| Methyl 2-cyanobenzoate | CDCl₃ | 166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7 | rsc.org |

| Methyl 3-chlorobenzoate | CDCl₃ | 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3 | rsc.org |

Mass Spectrometry (MS) in Pathway Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). This information is crucial for confirming the identity of a synthesized product like this compound.

In reaction pathway analysis, MS can identify intermediates and byproducts, offering insights into the reaction mechanism. For instance, Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect charged species in a reaction mixture. rsc.org The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the (M+2) peak being approximately one-third the intensity of the molecular ion peak.

Fragmentation patterns observed in the mass spectrum can also provide structural information. For methyl 2-cyanobenzoate, common fragments might include the loss of the methoxy (B1213986) group or the entire ester functionality. nih.gov

Table 3: Mass Spectrometry Data for an Analogous Compound: Methyl 2-cyanobenzoate

| Technique | m/z Value | Interpretation | Reference |

|---|---|---|---|

| GC-MS | 161 | Molecular Ion (M⁺) | nih.gov |

| GC-MS | 130 | Fragment [M-OCH₃]⁺ | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. copbela.orgvscht.cz It measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present. vscht.czlumenlearning.com

For this compound, IR spectroscopy would be used to confirm the presence of the key functional groups: the nitrile (C≡N), the ester (C=O and C-O), and the chloro (C-Cl) groups, as well as the aromatic ring. The progress of its synthesis could be monitored by observing the disappearance of the broad O-H stretch of a carboxylic acid starting material and the appearance of the characteristic ester and nitrile peaks. copbela.orgdocbrown.info

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in this compound and Analogues

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type | Reference |

|---|---|---|---|

| Nitrile (C≡N) | 2260-2100 | Stretch | copbela.org |

| Ester Carbonyl (C=O) | 1820-1660 | Stretch | copbela.org |

| C-O (Ester) | 1320-1210 | Stretch | libretexts.org |

| Aromatic C=C | 1600-1400 | Ring Breathing | vscht.cz |

| C-Cl | 850-550 | Stretch | lumenlearning.com |

| Aromatic C-H | 3100-3000 | Stretch | vscht.cz |

Applications of Methyl 2 Chloro 3 Cyanobenzoate As a Key Synthetic Intermediate

Building Block in the Synthesis of Pharmacologically Relevant Compounds

The strategic placement of reactive functional groups on the phenyl ring of methyl 2-chloro-3-cyanobenzoate allows for its elaboration into diverse molecular frameworks with potential biological activities.

Precursor for Diverse Heterocyclic Scaffolds

This compound is a key precursor in the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals. The cyano and chloro groups can be readily transformed or displaced to facilitate the formation of different ring systems.

The synthesis of 1,2,4-oxadiazoles often involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov While direct synthesis from this compound is not explicitly detailed, the cyano group can be converted to an amidoxime, which can then react with various acylating agents to form the 1,2,4-oxadiazole (B8745197) ring. nih.govresearchgate.net This heterocyclic core is a known bioisostere for esters and amides and is present in numerous experimental and approved drugs. researchgate.netmdpi.com

General synthetic strategies for 1,2,4-oxadiazoles include:

One-pot synthesis: Reaction of amidoximes with carboxylic acids or their derivatives in a superbasic medium like NaOH/DMSO. nih.gov

Cycloaddition reactions: 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.gov

From amidoximes and nitriles: Catalyzed by PTSA-ZnCl2. organic-chemistry.org

Table 1: General Methods for 1,2,4-Oxadiazole Synthesis

| Method | Reactants | Conditions | Yield (%) | Reference |

| One-pot synthesis | Amidoximes, Carboxylic acid esters | NaOH/DMSO, Room Temperature | 11-90 | nih.gov |

| Vilsmeier reagent | Amidoximes, Carboxylic acids | Vilsmeier reagent | 61-93 | nih.gov |

| From gem-dibromomethylarenes | gem-Dibromomethylarenes, Amidoximes | ~90 | nih.gov | |

| From nitriles and hydroxylamine | Nitriles, Hydroxylamine, Meldrum's acids | Microwave, Solvent-free | Good to excellent | organic-chemistry.org |

Thiazolidinones are a class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of thiazolidinone derivatives can be achieved through various routes, often involving the reaction of a compound containing a primary amine with a thioglycolic acid derivative. While a direct reaction using this compound isn't described, it can be envisioned as a precursor to an aniline (B41778) derivative which could then undergo cyclization.

A common method for synthesizing 4-thiazolidinones involves the condensation of an amine, a carbonyl compound, and thioglycolic acid. nih.govresearchgate.net Another approach is the reaction of Schiff bases with thioglycolic acid. researchgate.netchemmethod.com The yields for these syntheses are often good to excellent. nih.govrjpn.org

Table 2: Synthesis of Thiazolidinone Derivatives

| Starting Materials | Reaction Conditions | Yield (%) | Reference |

| Chloroacetic acid, Thiourea | Water, Reflux | 78 | nih.gov |

| Amine, Aldehyde, Thioglycolic acid | Fe3O4/SiO2/Salen/Mn/IL MNPs, Solvent-free | Good to excellent | nih.gov |

| 2-Amino-5-chlorophenol, Aldehydes | DMF, Glacial AcOH, Microwave | High | nih.gov |

| Schiff bases, Thioglycolic acid | Anhydrous ZnCl2 | Not specified | researchgate.net |

The 1,2,3-triazole ring is a prominent feature in many biologically active molecules. The most common method for their synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". raco.catnih.gov this compound can be functionalized to introduce either an azide (B81097) or an alkyne group, making it a suitable precursor for triazole synthesis. For instance, the chloro group could be substituted with an azide, which can then react with various alkynes.

Alternatively, 1,2,4-triazoles can be synthesized from thiosemicarbazide (B42300) intermediates or by the reaction of hydrazides with carbon disulfide and hydrazine (B178648) hydrate. raco.cat

Table 3: Synthetic Routes to Triazole Derivatives

| Triazole Type | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| 1,2,3-Triazole | Azides, Alkynes | Copper(I) | 91 | nih.gov |

| 1,2,3-Triazole | Aryl diazonium salts, Isocyanides | Ag(I) or Copper | 79-88 | nih.gov |

| 1,2,4-Triazole | Hydrazide, Carbon disulfide, Hydrazine hydrate | Reflux | Not specified | |

| 1,2,3-Triazole | Dichloroacetaldehyde tosylhydrazone, Ammonia | Methanol (B129727) | Good |

Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The synthesis of quinoline (B57606) derivatives often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds. This compound can be converted to a corresponding aniline derivative, which can then be used in classic quinoline syntheses like the Combes, Conrad-Limpach, or Doebner-von Miller reactions. A one-pot synthesis of quinoline derivatives from anilines and methyl vinyl ketone has been reported using 'silferc' (ferric chloride on silica (B1680970) gel) and anhydrous zinc chloride as catalysts, with yields ranging from 55-65%. google.com

Synthesis of Benzoic Acid Derivatives with Potential Biological Activity

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-3-cyanobenzoic acid. This benzoic acid derivative can then be further modified to produce a variety of compounds with potential biological activity. For example, the carboxylic acid can be coupled with other molecules to form amides or esters.

One example is the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a derivative of salicylic (B10762653) acid, which has shown anti-inflammatory properties. nih.gov Benzoic acid derivatives have also been investigated for their anticancer activities. preprints.org The synthesis of 3-cyanobenzoic acid derivatives can be achieved through various methods, including the hydrolysis of the corresponding alkyl esters. googleapis.com

Utility in the Development of Advanced Materials

Extensive research has not revealed any documented applications of this compound in the development of advanced materials. The following subsections are therefore not detailed.

There is no available information to suggest that this compound is utilized as a precursor for optoelectronic materials.

There is no available information to indicate that this compound has been integrated into polymers or functional frameworks.

Role in Agrochemical and Fine Chemical Synthesis

The chemical structure of this compound makes it a versatile intermediate in the synthesis of specialized chemicals, including those with potential applications in agriculture and medicine.

In the field of fine chemical synthesis, a notable application of this compound is as a key intermediate in the preparation of heterocyclic compounds with potential therapeutic applications. A patent has described its use in the synthesis of a novel SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2) inhibitor. google.com SHP2 is a protein that is involved in cell growth and signaling pathways, and its inhibitors are being investigated as potential cancer therapeutics.

In this multi-step synthesis, this compound undergoes hydrolysis of the methyl ester group to form the corresponding carboxylic acid. This transformation is a critical step in building the core structure of the final inhibitor molecule. The reaction details provided in the patent are summarized in the table below.

| Reaction Step | Reactants | Reagents | Conditions | Outcome | Reference |

| Hydrolysis | This compound | Lithium hydroxide (B78521) monohydrate | Methanol, Tetrahydrofuran, Water, 50°C | 2-chloro-3-cyanobenzoic acid | google.com |

This documented use underscores the importance of this compound as a starting material for the synthesis of high-value, complex molecules in the fine chemical industry.

In-depth Computational Analysis of this compound Remains a Niche Area in Scientific Literature

A thorough review of available scientific literature reveals a notable absence of dedicated theoretical and computational chemistry studies focused specifically on the compound this compound. While extensive research exists for structurally related molecules such as other substituted benzoates, anilines, and quinolines, the specific quantum chemical characterization and vibrational analysis of this compound has not been a subject of published research to date.

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Techniques like Density Functional Theory (DFT) are routinely used to predict molecular characteristics, offering insights that complement experimental findings. However, for this compound, such computational explorations appear to be absent from peer-reviewed databases.

Consequently, the specific data required for a detailed analysis—including optimized geometric parameters, electronic structure details like HOMO-LUMO gaps, molecular electrostatic potential surfaces, charge distribution from NBO analysis, and simulated infrared and Raman spectra—are not available in the public domain. The scientific community has yet to publish a comprehensive computational investigation of this particular compound.

While it is possible to find computational studies on similar molecules, such as methyl 2,5-dichlorobenzoate (B1240473) or 2-chloro-6-methyl benzonitrile (B105546), extrapolating this data would not provide a scientifically accurate representation of this compound due to the unique electronic and steric effects of its specific substituent pattern (chloro, cyano, and methyl ester groups at the 1, 2, and 3 positions of the benzene (B151609) ring).

The absence of such research indicates a potential opportunity for future computational studies to explore the structure-property relationships of this and other similarly substituted aromatic compounds. Until such research is conducted and published, a detailed article based on established scientific findings for this compound cannot be compiled.

Theoretical and Computational Chemistry Studies on Methyl 2 Chloro 3 Cyanobenzoate

Vibrational Spectroscopy Simulations and Analysis

Normal Coordinate Analysis

A Normal Coordinate Analysis (NCA) is a powerful computational method used to assign and interpret vibrational spectra. This analysis involves calculating the vibrational frequencies and normal modes of a molecule, providing a detailed understanding of its dynamic properties. Such studies have been performed on related substituted benzonitriles, where force constants from similar molecules are transferred to predict vibrational frequencies. nih.govnih.gov These analyses help in making unambiguous vibrational assignments and revising previously suggested ones. nih.govnih.gov

Despite the utility of this method, a specific Normal Coordinate Analysis for Methyl 2-chloro-3-cyanobenzoate has not been found in the surveyed literature.

Investigation of Substituent Effects on Vibrational Modes

The positions and chemical nature of substituents on a benzene (B151609) ring significantly influence the vibrational modes of the molecule. Quantum chemical calculations are often employed to study these effects. For instance, studies on various substituted benzenes, including halogenated and cyano-substituted compounds, have provided insights into how different functional groups alter the vibrational frequencies and intensities. scispace.commdpi.com These investigations are crucial for understanding the structure-property relationships within a class of compounds.

However, a specific investigation detailing the substituent effects of the chloro, cyano, and methyl ester groups on the vibrational modes of the benzene ring in this compound is not available in the public domain.

Thermodynamic and Kinetic Property Calculations

Standard Enthalpies of Formation

The standard enthalpy of formation is a key thermodynamic property that quantifies the stability of a compound. Computational methods, often in conjunction with experimental techniques like combustion calorimetry, are used to determine these values for various organic molecules, including substituted benzoic acids and benzenes. nih.govnih.gov These studies help in establishing the internal consistency of experimental results and in developing predictive models based on structure-property relationships. nih.gov

A specific value or computational study determining the standard enthalpy of formation for this compound could not be located in the available literature.

Reaction Rate Constant Determination via Transition State Theories

Transition State Theories (TST) are fundamental in computational chemistry for calculating the rate constants of chemical reactions. These theories, including variational TST (VTST) and variable reaction coordinate TST (VRC-TST), are applied to model reaction mechanisms and predict kinetic parameters. nih.govnih.gov Such calculations are particularly important for understanding reactions that are difficult to study experimentally.

No studies were found that apply Transition State Theories to determine reaction rate constants for any reaction involving this compound.

Stability and Chemical Hardness Assessments

Computational assessments of a molecule's stability and chemical hardness are often performed using Density Functional Theory (DFT) and other quantum chemical methods. These calculations typically involve analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine global reactivity indices like chemical hardness, which provides insight into the molecule's resistance to deformation or change in its electron distribution. Studies on various benzene derivatives have utilized these methods to understand their reactivity. scispace.comindexacademicdocs.org

A specific computational assessment of the stability and chemical hardness of this compound is not documented in the reviewed sources.

Advanced Mechanistic Insights from Computational Dynamics

Computational dynamics simulations, such as ab initio molecular dynamics, provide a powerful tool for exploring the detailed mechanisms of chemical reactions and other dynamic processes. These methods can elucidate complex reaction pathways and the role of molecular motions in chemical transformations. researchgate.net

There is no evidence in the public literature of advanced computational dynamics studies being performed to gain mechanistic insights into the reactivity or behavior of this compound.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES is crucial for understanding a molecule's conformational preferences, vibrational modes, and reaction pathways. For a molecule like this compound, the PES would be a multidimensional surface defined by the spatial arrangement of its constituent atoms.

While no specific studies detailing the complete potential energy surface of this compound were found, research on related molecules such as benzonitrile (B105546) provides methodological insights. For instance, studies on the benzonitrile-helium complex have utilized explicitly correlated coupled cluster methods to generate multidimensional potential energy surfaces. rsc.org These high-level quantum chemical calculations are computationally intensive but offer a high degree of accuracy. rsc.org A typical approach involves:

Geometry Optimization: Identifying the minimum energy structures (stable conformations) and transition states on the PES.

Frequency Calculations: Determining the vibrational frequencies, which correspond to the curvature of the PES at the minima.

Scanning Coordinates: Systematically changing specific bond lengths, bond angles, or dihedral angles to map out the energy landscape.

For this compound, a PES mapping would elucidate the rotational barriers of the methyl ester and cyano groups and the interactions between the chloro, cyano, and methyl ester substituents on the benzene ring. Such a study would likely employ Density Functional Theory (DFT) for a balance of computational cost and accuracy, potentially benchmarked against higher-level methods like CCSD(T). The resulting PES would be instrumental in predicting the molecule's dynamic behavior and reactivity.

Free Energy Relationships in Reaction Mechanisms

Free energy relationships are a cornerstone of physical organic chemistry, correlating the rate constants or equilibrium constants of a series of reactions with a parameter that reflects the electronic or steric properties of the reactants. For reactions involving this compound, such as nucleophilic aromatic substitution, understanding these relationships is key to predicting its reactivity.

The reactivity of substituted benzenes in reactions like electrophilic or nucleophilic aromatic substitution is heavily influenced by the nature of the substituents. ma.edumasterorganicchemistry.com The chloro, cyano, and methyl ester groups in this compound are all electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. masterorganicchemistry.com

While direct experimental or computational data on the free energy relationships for reactions of this compound is scarce, studies on related systems provide a framework for what to expect. For example, computational studies on the reaction of chlorinated benzenes with nucleophiles have shown that the presence of electron-withdrawing groups lowers the activation energy of the reaction. researchgate.net A linear free-energy relationship, such as a Hammett plot, could be constructed by reacting a series of substituted 2-chloro-3-cyanobenzoates with a given nucleophile. This would involve plotting the logarithm of the rate constant against the Hammett substituent constant (σ) for the varied substituent. The slope of this plot (the reaction constant, ρ) would provide quantitative insight into the sensitivity of the reaction to the electronic effects of the substituents.

A hypothetical study on the nucleophilic substitution of the chlorine atom in a series of para-substituted Methyl 2-chloro-3-cyanobenzoates could yield data similar to that presented in the table below, which is illustrative and not based on actual experimental results.

| Substituent (X) | Hammett Constant (σp) | Relative Rate Constant (krel) | log(krel) |

| -NO2 | 0.78 | 50.0 | 1.70 |

| -CN | 0.66 | 25.0 | 1.40 |

| -H | 0.00 | 1.0 | 0.00 |

| -CH3 | -0.17 | 0.2 | -0.70 |

| -OCH3 | -0.27 | 0.05 | -1.30 |

This table is a hypothetical representation to illustrate the concept of a free energy relationship and is not based on experimental data for this compound.

Such an analysis would be invaluable for understanding the reaction mechanism and for designing synthetic routes involving this compound.

Future Directions and Emerging Research Avenues for Methyl 2 Chloro 3 Cyanobenzoate

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry's growing emphasis on sustainability is driving the development of environmentally friendly synthetic routes for important chemical intermediates. For compounds like Methyl 2-chloro-3-cyanobenzoate, this translates to a focus on methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising approach is the adoption of green chemistry principles in the synthesis of substituted benzonitriles. Research into one-pot syntheses, which combine multiple reaction steps into a single procedure, can significantly improve efficiency and reduce the need for intermediate purification steps. rsc.org For instance, methods that utilize water as a solvent and avoid the use of metal or ligand catalysts are being explored for the synthesis of related heterocyclic compounds, offering a template for greener benzonitrile (B105546) production. rsc.org The use of environmentally benign reagents and mild reaction conditions, such as room temperature, are also key features of this research. rsc.org

Furthermore, investigations into alternative cyanating agents are crucial. Traditional methods often rely on toxic cyanide sources. researchgate.netscielo.br The development and utilization of less toxic and more readily available cyanide sources, such as ethyl cyanoformate, represent a significant step forward in making the synthesis of cyanobenzoates safer and more sustainable. beilstein-journals.org The exploration of catalyst- and additive-free reaction conditions further contributes to the greening of these synthetic processes. nih.gov

Exploration of Novel Catalytic Systems for Targeted Functionalization

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major driver of innovation. For this compound, with its multiple reactive sites, the discovery of new catalysts that can selectively target and functionalize specific positions on the aromatic ring is a key research goal.

A significant area of interest is the C-H functionalization of halobenzonitriles. nih.gov This approach allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical and efficient route to complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com Researchers are exploring various transition metal catalysts, including those based on ruthenium and palladium, to achieve selective C-H activation. beilstein-journals.orgresearchgate.net For example, nitrile-based directing groups have been developed to guide catalysts to specific positions on the aromatic ring, enabling meta-selective C-H functionalization. nih.gov

The development of heterogeneous catalysts, which are easily separated from the reaction mixture and can be reused, is another important avenue. beilstein-journals.org This not only improves the economic viability of the process but also minimizes metal contamination in the final product. For instance, silica-supported iron nanoparticles have been investigated for the hydrogenation of nitriles, a reaction that can be applied to derivatives of this compound. researchgate.net

Design of New Derivatives with Tunable Electronic and Chemical Properties

The inherent chemical structure of this compound, featuring electron-withdrawing chloro and cyano groups and an electron-donating methyl ester group, provides a rich platform for the design of new derivatives with tailored properties. By systematically modifying the substituents on the benzene (B151609) ring, researchers can fine-tune the electronic and chemical characteristics of the molecule for specific applications.

For example, the introduction of different functional groups can alter the molecule's reactivity in subsequent chemical transformations. Structure-activity relationship (SAR) studies, which investigate how changes in molecular structure affect a compound's properties, are crucial in this area. nih.gov By synthesizing and evaluating a library of derivatives, researchers can identify compounds with optimized characteristics for use in pharmaceuticals, agrochemicals, or materials science.

The electronic properties of substituted cyanobenzoates are of particular interest. The interplay between the electron-withdrawing and electron-donating groups can lead to unique photophysical and electronic behaviors. For instance, the coordination of para-substituted benzoates to metal centers can be influenced by the Hammett parameter of the substituent, which quantifies its electron-donating or -withdrawing ability. mdpi.com This principle can be applied to design new metal-organic frameworks (MOFs) or coordination polymers with specific electronic or catalytic properties.

High-Throughput Screening and Combinatorial Approaches in Synthesis

To accelerate the discovery of new derivatives and optimize reaction conditions, high-throughput screening (HTE) and combinatorial chemistry are becoming increasingly important tools. researchgate.net These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the research and development process. researchgate.net

In the context of this compound, HTE can be used to quickly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for a particular transformation. researchgate.net This is particularly useful for complex reactions like C-H functionalization, where multiple variables can influence the outcome. researchgate.net Miniaturized assay formats enable the testing of a large number of molecules, facilitating the discovery of new inhibitors or compounds with desired biological activity. biorxiv.org

Combinatorial synthesis can be employed to generate a diverse library of derivatives by systematically combining different building blocks with the this compound core. For example, by reacting the parent compound with a variety of amines, alcohols, or other nucleophiles, a wide array of new molecules can be created. These libraries can then be screened for interesting biological or material properties, leading to the identification of new lead compounds for drug discovery or novel materials with unique functionalities. nih.gov

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deep understanding of reaction mechanisms is essential for optimizing synthetic processes and developing new chemical transformations. Advanced characterization techniques that allow for the real-time, or in-situ, monitoring of chemical reactions are providing unprecedented insights into the formation of products and the role of transient intermediates. spectroscopyonline.commt.com

For the synthesis and functionalization of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, products, and intermediates as the reaction progresses. mt.comacs.org This information is invaluable for determining reaction kinetics, identifying bottlenecks, and elucidating complex reaction pathways. acs.org For instance, in-situ monitoring has been successfully applied to understand the mechanisms of photocatalytic reactions and Negishi cross-coupling reactions. acs.orgresearchgate.net

The identification of short-lived intermediates is particularly important for understanding catalytic cycles. acs.org Techniques like X-ray absorption spectroscopy (XAS) and high-pressure X-ray photoelectron spectroscopy (XPS) can provide information about the structure and electronic state of catalysts under reaction conditions, helping to identify the active catalytic species. rsc.org This knowledge is crucial for the rational design of more efficient and selective catalysts.

Integration into Supramolecular Chemistry and Nanomaterials Research

The unique structural and electronic features of this compound and its derivatives make them attractive building blocks for the construction of complex supramolecular assemblies and functional nanomaterials. beilstein-journals.org Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of highly ordered structures with emergent properties.

The cyano group of this compound can participate in various non-covalent interactions, including hydrogen bonding and coordination to metal ions. These interactions can be exploited to direct the self-assembly of molecules into well-defined architectures, such as molecular cages, polymers, and liquid crystals. Recent research has demonstrated the precise recognition of benzonitrile derivatives by supramolecular macrocycles through co-crystallization, forming key-lock complexes driven by non-covalent interactions. nih.gov This highlights the potential of cyanobenzoate moieties in molecular recognition and the construction of complex host-guest systems. nih.gov

In the field of nanomaterials, derivatives of this compound can be used as ligands to functionalize the surface of nanoparticles, imparting specific properties such as solubility, stability, or catalytic activity. The ability to tune the electronic properties of the benzonitrile core allows for the design of ligands that can influence the optical or electronic behavior of the nanomaterial. This opens up possibilities for the development of new sensors, catalysts, and electronic devices based on these hybrid materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-chloro-3-cyanobenzoate, and how are intermediates characterized?

- Methodology : Common routes include esterification of 2-chloro-3-cyanobenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or nucleophilic substitution of methyl esters with chloro-cyanobenzoyl precursors. Intermediate characterization typically employs FT-IR (to confirm ester C=O stretches at ~1700 cm⁻¹) and ¹H/¹³C NMR (to verify methyl ester protons at δ 3.8–4.0 ppm and aromatic/cyano group signals) .

- Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Best Practices : Use fume hoods for synthesis, wear nitrile gloves, and employ closed systems to minimize vapor exposure. Monitor airborne concentrations with GC-MS if ventilation is inadequate. Emergency showers/eye wash stations must be accessible, and contaminated clothing should be disposed of as hazardous waste .

Q. How can HPLC be optimized for purity analysis of this compound?

- Method Development : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) at 1.0 mL/min. Detect at 254 nm (UV absorption for cyano/ester groups). Calibrate with a certified reference standard (e.g., ≥98% purity) and validate via spike-recovery tests .

Advanced Research Questions

Q. How can conflicting NMR data for this compound isomers be resolved?

- Contradiction Analysis : Overlapping aromatic signals in ¹H NMR may arise from rotational isomerism or impurities. Use NOESY to probe spatial correlations or X-ray crystallography (via SHELXL refinement ) to confirm the substitution pattern. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What strategies mitigate low yields in the synthesis of this compound derivatives?

- Optimization : Low yields may stem from steric hindrance at the 3-cyano position. Test alternative catalysts (e.g., DMAP for esterification) or microwave-assisted synthesis to enhance reaction efficiency. Analyze by-products via LC-MS to identify competing pathways (e.g., hydrolysis or decarboxylation) .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electrophilic sites at the chloro and carbonyl groups. Validate predictions experimentally by tracking substitution kinetics (e.g., with NaN₃ in DMSO, monitored via UV-Vis ) .

Q. What analytical approaches differentiate this compound from its regioisomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.